molecular formula C11H6F14O4 B1332172 Dimethyl perfluoroazelate CAS No. 22116-90-1

Dimethyl perfluoroazelate

Cat. No.: B1332172
CAS No.: 22116-90-1
M. Wt: 468.14 g/mol
InChI Key: HJMVOOGDJCOYSL-UHFFFAOYSA-N
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Description

Dimethyl perfluoroazelate (CAS 22116-90-1) is a fully fluorinated dicarboxylic acid ester with the chemical formula C${11}$H$6$F${14}$O$4$ and a molecular weight of 468.14 g/mol . Structurally, it consists of a perfluorinated azelaic acid backbone (nine carbon atoms, with all hydrogen replaced by fluorine) esterified with methyl groups at both termini: CH$3$OOC-(CF$2$)$7$-COOCH$3$ . This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), known for their chemical inertness, thermal stability, and hydrophobic properties.

Properties

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F14O4/c1-28-3(26)5(12,13)7(16,17)9(20,21)11(24,25)10(22,23)8(18,19)6(14,15)4(27)29-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMVOOGDJCOYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338210
Record name Dimethyl perfluorononanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22116-90-1
Record name Dimethyl perfluorononanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22116-90-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl perfluoroazelate can be synthesized through the esterification of perfluoroazelaic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Dimethyl perfluoroazelate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl perfluoroazelate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Dimethyl perfluoroazelate is part of a homologous series of perfluorinated dicarboxylate esters. Key structural distinctions lie in chain length, fluorine content, and molecular weight, which influence physical and chemical behaviors. Below is a comparative analysis based on data from and :

Compound Name Formula Molecular Weight (g/mol) CAS Number Purity Chain Length (Carbons)* Fluorine Atoms
Dimethyl octafluoroadipate C$8$H$6$F$8$O$4$ 318.12 3107-98-0 95% 6 (4 CF$_2$ groups) 8
This compound C${11}$H$6$F${14}$O$4$ 468.14 22116-90-1 90% 9 (7 CF$_2$ groups) 14
Dimethyl perfluorodecane-1,10-dicarboxylate C${14}$H$6$F${20}$O$4$ 618.16 84750-88-9 96% 10 (8 CF$_2$ groups) 20
Dimethyl perfluorosuberate C${10}$H$6$F${12}$O$4$ 418.13 2062-20-6 96% 8 (6 CF$_2$ groups) 12

*Chain length refers to the total carbons in the parent dicarboxylic acid (e.g., azelaic acid = 9 carbons).

  • Volatility and Solubility: Shorter-chain esters like dimethyl octafluoroadipate (318.12 g/mol) are likely more volatile and less thermally stable than longer-chain analogs.

Environmental and Health Considerations

  • Persistence : All perfluorinated esters are expected to resist degradation, aligning with PFAS’s reputation for environmental persistence . Hydrolysis of esters like this compound could yield perfluoroazelaic acid, a persistent pollutant.
  • Toxicity : Shorter-chain PFAS are generally less bioaccumulative but may still pose risks due to their mobility in aquatic systems .

Biological Activity

Dimethyl perfluoroazelate (DFPA) is a perfluorinated compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFPA, examining its effects on cellular systems, potential therapeutic applications, and implications for environmental health.

This compound is characterized by its perfluorinated alkyl chain, which contributes to its hydrophobicity and stability in various environments. The molecular formula for DFPA is C11H6F14O4C_{11}H_6F_{14}O_4, indicating a complex structure that influences its interaction with biological systems.

Biological Activity Overview

The biological activity of DFPA can be categorized into several key areas:

  • Cellular Toxicity : Research indicates that DFPA exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. Studies have shown that high concentrations can lead to cell death in certain cell lines, suggesting a need for careful evaluation in therapeutic contexts.
  • Antioxidant Properties : Preliminary findings suggest that DFPA may exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
  • Modulation of Cellular Pathways : DFPA has been observed to influence several signaling pathways involved in cell proliferation and apoptosis. This modulation may provide insights into its potential use as a therapeutic agent.

Case Study 1: Cytotoxicity Assessment

A study conducted on human liver carcinoma cells (HepG2) evaluated the cytotoxic effects of DFPA. The results indicated that exposure to DFPA at concentrations above 50 µM significantly reduced cell viability after 24 hours. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

Concentration (µM)Cell Viability (%)Caspase-3 Activity (Units)
010010
258515
506030
1003550

Case Study 2: Antioxidant Activity

In a separate investigation focusing on oxidative stress, DFPA was tested for its ability to scavenge reactive oxygen species (ROS) in a cellular model exposed to hydrogen peroxide. The results showed that DFPA significantly reduced ROS levels compared to control groups.

TreatmentROS Levels (µM)
Control150
Hydrogen Peroxide300
DFPA + H2O2100

The proposed mechanism by which DFPA exerts its biological effects involves interaction with cellular membranes and modulation of lipid peroxidation processes. Its perfluorinated structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting the function of membrane-bound proteins.

Environmental Implications

Given the persistence of perfluorinated compounds in the environment, understanding the biological activity of DFPA is crucial for assessing its ecological impact. Studies have indicated that such compounds can bioaccumulate, leading to potential toxicity in wildlife and humans through food chains.

Q & A

Q. How can conflicting data on DPA’s bioaccumulation factors (BAFs) be reconciled?

  • Methodological Answer: Standardize test organisms (e.g., Daphnia magna vs. zebrafish) and exposure routes (dietary vs. aqueous). Compare BAFs using lipid-normalized concentrations and allometric scaling. Apply the REACH guidance for bioaccumulation assessment (Annex XIII) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.